4,6-Dibromo-2,3-difluorophenol
Description
Properties
IUPAC Name |
4,6-dibromo-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJAVYGPVLJPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682130 | |
| Record name | 4,6-Dibromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-65-7 | |
| Record name | 4,6-Dibromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. The reaction is typically conducted in a halogenated solvent (e.g., dichloromethane or chloroform) at temperatures between 0°C and 25°C to minimize side reactions. Catalytic Lewis acids like iron(III) bromide (FeBr₃) may enhance regioselectivity.
Example Protocol :
Yield and Purity
Under optimized conditions, this method achieves yields of 70–85%, with purity exceeding 95% after recrystallization from ethanol/water mixtures. The use of NBS instead of Br₂ reduces the risk of over-bromination but may require longer reaction times.
Multi-Step Halogenation via Intermediate Boronic Acids
A patent-derived approach (CN105152878A) for analogous compounds suggests adapting Grignard reagent chemistry to synthesize this compound. While originally designed for 4-ethoxy-2,3-difluorophenol, this method’s principles are transferable.
Synthetic Pathway
-
Grignard Reagent Formation :
-
Boronation :
-
Reaction of the Grignard reagent with trimethyl borate forms a boronic acid intermediate.
-
-
Oxidation :
Adaptability for Target Compound
Replacing the ethoxy group in the patent’s protocol with bromine requires adjusting stoichiometry and reaction conditions. For instance, introducing bromine post-boronation could involve electrophilic substitution or transition-metal-catalyzed coupling.
Purification and Isolation Techniques
Recrystallization
Crude product is purified via recrystallization using solvents like ethanol or hexane. This step removes unreacted starting materials and byproducts such as 2,3-difluoro-4-bromophenol.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane eluents (1:4 ratio) resolves regiochemical impurities, achieving >99% purity in research-scale syntheses.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Bromination | Simple, fewer steps | Risk of over-bromination | 70–85% |
| Grignard/Boronate Route | High regioselectivity | Multi-step, requires inert conditions | 60–75%* |
*Estimated based on analogous syntheses.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves heat dissipation and reaction control, critical for exothermic bromination steps. This technology enhances yield consistency and reduces safety risks.
Solvent Recycling
Halogenated solvents (e.g., dichloromethane) are recovered via distillation, aligning with green chemistry principles.
Emerging Methodologies
Recent advances in photoredox catalysis offer potential for milder bromination conditions. For example, visible-light-mediated reactions using catalytic amounts of Ir(III) complexes could reduce energy input and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,3-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like zinc dust and hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2,3-difluorophenol or other reduced derivatives.
Scientific Research Applications
4,6-Dibromo-2,3-difluorophenol has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Analytical Chemistry: Used as a reference standard or reagent in analytical methods for the detection and quantification of halogenated phenols
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-difluorophenol depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the phenolic ring towards nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding or other interactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atoms in this compound are strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to 4,6-Dibromo-2,3-dimethylphenol (methyl groups are electron-donating). This difference influences reactivity in electrophilic substitution reactions .
- Hydrogen Bonding : The dimethyl analog forms robust O–H···O hydrogen-bonded chains in its crystal structure, whereas fluorine’s electronegativity in the difluoro derivative may weaken such interactions, favoring alternative packing arrangements .
Thermodynamic and Crystallographic Properties
- Melting Points: Fluorinated phenols generally exhibit lower melting points than their methyl-substituted counterparts due to reduced intermolecular forces. For example, 4,6-Dibromo-2,3-dimethylphenol crystallizes as light-brown crystals after recrystallization from acetonitrile , while fluorinated derivatives are typically liquids or low-melting solids.
Biological Activity
4,6-Dibromo-2,3-difluorophenol (DBDFP) is an organic compound characterized by the presence of bromine and fluorine substituents on a phenolic structure. Its molecular formula is CHBrFO, with a molecular weight of approximately 287.88 g/mol. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities and applications as a precursor for synthesizing bioactive compounds.
DBDFP is synthesized primarily through halogenation processes involving 2,3-difluorophenol. One common method includes the bromination of this precursor using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under controlled conditions to ensure selectivity at the desired positions on the benzene ring.
Antibacterial Activity
Research indicates that DBDFP exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The compound's effectiveness can be attributed to its halogenated structure, which enhances its interaction with bacterial cell membranes and metabolic pathways .
Enzyme Inhibition
DBDFP has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The inhibition potency can be quantified using IC values, which measure the concentration required to inhibit 50% of the enzyme activity. For instance, related compounds have shown IC values ranging from 0.63 to 6.28 µM against AChE .
The mechanism behind the biological activity of DBDFP involves several biochemical pathways:
- Intramolecular Hydrogen Bonding : The compound's structure allows for intramolecular hydrogen bonding, which stabilizes specific conformations that enhance its reactivity and biological interactions.
- Nucleophilic Substitution : The bromine and fluorine substituents can be replaced by nucleophiles in biological systems, leading to various biochemical reactions that contribute to its pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of DBDFP in various applications:
- Antimicrobial Studies : One study demonstrated that DBDFP could inhibit bacterial growth effectively compared to other halogenated phenols, suggesting its potential as an antibacterial agent in pharmaceuticals.
- Enzyme Binding Studies : Fluorometric titration experiments have shown that DBDFP binds effectively to bovine serum albumin (BSA), indicating its potential for drug delivery systems .
Comparison with Similar Compounds
The biological activity of DBDFP can be compared with similar halogenated phenols:
| Compound Name | Antibacterial Activity | AChE Inhibition (IC) |
|---|---|---|
| This compound | Moderate to Strong | 0.63 - 6.28 µM |
| 2,6-Dibromo-4-fluorophenol | Moderate | 5.00 µM |
| 4-Bromo-2,5-difluorophenol | Weak | 10.00 µM |
This table illustrates that while DBDFP shows promising antibacterial and enzyme inhibition activities, other compounds may exhibit varying levels of effectiveness depending on their structural characteristics.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4,6-dibromo-2,3-difluorophenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via halogenation of phenol derivatives. For example, bromination using Br₂ in a controlled solvent system (e.g., acetic acid) followed by fluorination via halogen exchange reactions (e.g., using KF/18-crown-6). Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Purification typically employs column chromatography or recrystallization (ethanol/chloroform mixtures) .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize bromine equivalents to avoid over-substitution and control regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for fluorine atoms). ¹⁹F NMR is essential for confirming fluorination sites .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (Br/F contributions).
- Infrared (IR) Spectroscopy : Detects O–H (phenolic) and C–Br/C–F stretching vibrations.
Q. What are the primary applications of this compound in organic synthesis?
- Intermediate for Pharmaceuticals : Acts as a precursor for fluorinated bioactive molecules (e.g., kinase inhibitors) due to its electron-withdrawing substituents.
- Ligand Design : Bromine and fluorine groups enhance steric and electronic tuning in coordination chemistry .
Advanced Research Questions
Q. How are crystallographic challenges (e.g., disorder, symmetry) addressed during structure determination?
- Crystallographic Tools : Use SHELX programs (e.g., SHELXL) for refinement. For disordered atoms, apply restraints (e.g., SIMU/DELU) and partial occupancy models. Symmetry-related issues in space groups like P2₁/n require careful handling of equivalent positions .
- Validation : Cross-check with residual density maps and Rint values (aim for <5%). For example, a study on a related dibromo-difluoro compound reported Rint = 0.029 and θmax = 68.2° for high-resolution data .
Q. How do bromine and fluorine substituents influence the compound’s electronic structure and reactivity?
- Electron Effects : Bromine (σ-withdrawing) and fluorine (strong σ-withdrawing, π-donating) create electron-deficient aromatic rings, directing electrophilic substitution to para positions.
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. Compare with experimental UV-Vis and cyclic voltammetry data to validate .
Q. How can discrepancies between theoretical predictions and experimental data (e.g., bond angles, reactivity) be resolved?
- Case Study : If DFT-predicted dihedral angles (e.g., 78.3° between aromatic and heterocyclic planes) deviate from crystallographic data, reassess solvent effects or intermolecular forces (e.g., C–H⋯Br interactions). Use Hirshfeld surface analysis to quantify non-covalent interactions .
- Statistical Validation : Apply Bland-Altman plots or paired t-tests to assess systematic errors in computational models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
